molecular formula C34H32Cl2O4S2 B2543008 3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 329779-52-4

3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone

Cat. No.: B2543008
CAS No.: 329779-52-4
M. Wt: 639.65
InChI Key: AQZWFFKLMRWUOV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is a complex synthetic organic compound featuring a 1,3-bis(sulfanyl)propanone core symmetrically substituted with 4-chlorophenyl and 4-methoxyphenyl groups. Its intricate structure, characterized by the presence of two aryl ketone functionalities linked by a flexible thioether chain, makes it a molecule of significant interest in advanced chemical research. This compound is primarily utilized as a key synthetic intermediate or a building block in organic synthesis and medicinal chemistry. Researchers value it for the development of novel chemical entities, particularly in the construction of more complex molecular architectures that may serve as protease inhibitors or allosteric modulators, given the potential for the carbonyl and sulfur groups to engage in critical binding interactions with biological targets. The dichlorinated and dimethoxylated structure suggests potential application in the study of structure-activity relationships (SAR) for compounds targeting various enzymes or receptors. Its mechanism of action is not predefined and is entirely dependent on the specific research context; it may act as a substrate analog, a scaffold for library development, or a precursor to functional materials. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed when handling this compound.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-[2-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanylethylsulfanyl]-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32Cl2O4S2/c1-39-29-15-7-23(8-16-29)31(37)21-33(25-3-11-27(35)12-4-25)41-19-20-42-34(26-5-13-28(36)14-6-26)22-32(38)24-9-17-30(40-2)18-10-24/h3-18,33-34H,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZWFFKLMRWUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCSC(CC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32Cl2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and pharmacological implications, focusing on its antifungal, antitubercular, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H26Cl2N2O4S2C_{24}H_{26}Cl_2N_2O_4S^2, with a molecular weight of approximately 505.5 g/mol. The structure includes multiple aromatic rings and sulfur-containing groups, which are often associated with significant biological activity.

Antifungal and Antitubercular Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit promising antifungal and antitubercular activities. For instance, a study synthesized various pyrazole derivatives and tested them against pathogenic fungi and Mycobacterium tuberculosis. Some compounds displayed potent antifungal effects against strains such as Candida albicans and Aspergillus niger, as well as significant activity against the H37Rv strain of Mycobacterium tuberculosis .

Neuroprotective Activity

The neuroprotective effects of this compound were investigated in a study involving bilateral common carotid artery occlusion in mice. The results indicated that the compound significantly prolonged survival times and reduced mortality rates in subjects undergoing acute cerebral ischemia. These findings suggest strong neuroprotective properties, likely attributed to its multi-targeted action on neuroinflammatory pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of specific enzymes : The presence of sulfur moieties suggests potential interactions with thiol groups in enzymes or proteins.
  • Modulation of inflammatory pathways : The aromatic structures may influence signaling pathways involved in inflammation and cellular stress responses.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in various biological contexts:

  • Antifungal Efficacy : A comparative study evaluated the antifungal activity of 5-pyrazolinones, revealing that certain substitutions led to enhanced efficacy against fungal strains .
  • Neuroprotective Effects : In another study, compounds with similar structures were shown to significantly improve outcomes in models of ischemic stroke, indicating a potential therapeutic role in neuroprotection .

Data Tables

Biological Activity Tested Strains/Conditions Results
AntifungalCandida albicans, Aspergillus nigerSignificant inhibition observed
AntitubercularMycobacterium tuberculosis H37RvPotent activity noted
NeuroprotectiveBilateral carotid artery occlusion modelProlonged survival time, reduced mortality

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of aryl-substituted propanones with sulfanyl linkages. Below is a comparison with structurally analogous compounds from the evidence:

Compound Name (CAS/Reference) Key Substituents Structural Differences vs. Target Compound Potential Implications References
Target Compound Dual 4-chlorophenyl, dual 4-methoxyphenyl, disulfanyl-ethyl bridge N/A High molecular weight; enhanced steric hindrance may reduce membrane permeability.
1-(4-Chlorophenyl)-3-[(4-cyclohexylanilino)]-1-propanone (882748-68-7) Cyclohexylanilino group Replaces methoxyphenyl/sulfanyl with cyclohexyl-amine Increased lipophilicity (logP) due to cyclohexyl group; possible CNS activity.
3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone (303091-30-7) Methylsulfanyl-phenyl, single sulfanyl linkage Simpler sulfanyl substituent; lacks disulfanyl bridge Lower steric hindrance; improved synthetic accessibility.
3-[(4-Chlorophenyl)sulfanyl]-1-(naphthalen-2-yl)propan-1-one (882073-33-8) Naphthyl group Bulky naphthyl substituent replaces methoxyphenyl Enhanced aromatic stacking interactions; potential fluorescence properties.
3-(4-chloroanilino)-1-(4-chlorophenyl)-3-(4-ethylphenyl)-1-propanone (301352-71-6) Ethylphenyl, anilino group Amino group introduces hydrogen-bonding capability Improved solubility in aqueous media; possible kinase inhibition.

Physicochemical and Functional Properties

Solubility :

  • The target compound’s methoxy groups enhance polarity, but its high molecular weight (~600–700 g/mol) and disulfanyl bridge may limit aqueous solubility compared to simpler analogs like the methylsulfanyl derivative .
  • Cyclohexyl- and naphthyl-containing analogs exhibit higher logP values, favoring lipid membranes .

Stability :

  • Sulfanyl groups are prone to oxidation, forming sulfoxides/sulfones. The disulfanyl bridge in the target compound may increase susceptibility to oxidative degradation versus single thioether analogs .

Biological Activity: While direct data are lacking, analogs with chloro/methoxy motifs (e.g., 3-(4-chloroanilino)-1-propanone) are associated with anti-inflammatory and antimicrobial activities . The naphthyl derivative’s extended aromatic system may enable intercalation into DNA or protein binding pockets .

Q & A

Q. What are best practices for scaling up synthesis without compromising yield?

  • Methodological Answer :
  • Flow Chemistry : Use microreactors for exothermic steps (e.g., sulfonation) to improve heat dissipation .
  • Catalyst Recycling : Immobilize Pd catalysts on silica gel to reduce costs and waste .

Q. How to enhance solubility for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce phosphate or PEG groups at the methoxyphenyl site .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) using solvent evaporation .

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